molecular formula C6H16Cl2N2 B1433623 1-Cyclobutylethane-1,2-diamine dihydrochloride CAS No. 1795492-82-8

1-Cyclobutylethane-1,2-diamine dihydrochloride

Cat. No. B1433623
M. Wt: 187.11 g/mol
InChI Key: SFNQUFDKJUOXKB-UHFFFAOYSA-N
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Description

“1-Cyclobutylethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1795492-82-8 . It has a molecular weight of 187.11 . The IUPAC name for this compound is 1-cyclobutylethane-1,2-diamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 114.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 114.115698455 g/mol . The topological polar surface area of the compound is 52 Ų . The compound has a heavy atom count of 8 .

Scientific Research Applications

Metal-catalyzed 1,2-diamination Reactions

1-Cyclobutylethane-1,2-diamine dihydrochloride, as a type of 1,2-diamine, plays a significant role in metal-catalyzed diamination reactions. These reactions are pivotal for synthesizing natural products and pharmaceutical agents due to the biological activity of 1,2-diamine motifs. Chiral 1,2-diamines are particularly important in asymmetric synthesis and catalysis, suggesting potential applications in drug development and the synthesis of biologically active compounds (Cardona & Goti, 2009).

Host-Guest Chemistry

1,2-Diamines, including derivatives like 1-Cyclobutylethane-1,2-diamine, find applications in host-guest chemistry. They form complexes with specific hosts, leading to significant changes in properties such as circular dichroism, which are useful in understanding molecular interactions and may have implications in sensing and molecular recognition (Brahma et al., 2014).

Synthesis and Structural Properties

The structural properties of (diamine)tetracarboxylatoplatinum(IV) complexes, which may involve 1-Cyclobutylethane-1,2-diamine as a diamine component, indicate applications in understanding and manipulating molecular geometries and coordination environments. This knowledge is crucial in material science and inorganic chemistry for designing specific molecular structures with desired properties (Kim et al., 1999).

Synthesis of Ligands and Receptors

Trans-cyclopentane-1,2-diamine, a compound similar to 1-Cyclobutylethane-1,2-diamine, has been used extensively in the synthesis of ligands and receptors. The renewed interest in such diamines suggests their potential applications in creating new biologically active compounds and in asymmetric synthesis (González‐Sabín et al., 2009).

Soluble Polyimides Synthesis

1,2-Diamines are used in synthesizing soluble polyimides, indicating their utility in material science, particularly in developing polymers with specific thermal and solubility properties. This application is crucial for advancing materials with tailored characteristics for industrial uses (Yi et al., 1997).

Organocatalysis

Diamines like 1-Cyclobutylethane-1,2-diamine are employed in organocatalysis, as demonstrated in asymmetric Diels–Alder reactions. This application is significant in organic synthesis, particularly in developing enantioselective synthesis methods for creating chiral compounds (Kim et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

1-cyclobutylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQUFDKJUOXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutylethane-1,2-diamine dihydrochloride
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1-Cyclobutylethane-1,2-diamine dihydrochloride
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1-Cyclobutylethane-1,2-diamine dihydrochloride
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1-Cyclobutylethane-1,2-diamine dihydrochloride
Reactant of Route 5
1-Cyclobutylethane-1,2-diamine dihydrochloride
Reactant of Route 6
1-Cyclobutylethane-1,2-diamine dihydrochloride

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